Copper (II) isopropoxide

Catalog No.
S1913183
CAS No.
23578-23-6
M.F
C6H16CuO2
M. Wt
183.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper (II) isopropoxide

CAS Number

23578-23-6

Product Name

Copper (II) isopropoxide

IUPAC Name

copper;propan-2-ol

Molecular Formula

C6H16CuO2

Molecular Weight

183.74 g/mol

InChI

InChI=1S/2C3H8O.Cu/c2*1-3(2)4;/h2*3-4H,1-2H3;

InChI Key

RRLJMAURTGJXMR-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].[Cu+2]

Canonical SMILES

CC(C)O.CC(C)O.[Cu]

The exact mass of the compound Copper (II) isopropoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper (II) isopropoxide is an organometallic compound with the chemical formula C6H14CuO2\text{C}_6\text{H}_{14}\text{CuO}_2 and a molecular weight of approximately 181.73 g/mol. It consists of a copper ion coordinated to two isopropoxide groups, which are derived from isopropanol. This compound is typically encountered as a blue or greenish solid that is soluble in organic solvents. Its structure features a central copper atom surrounded by oxygen atoms from the isopropoxide ligands, which can exhibit various coordination geometries depending on the environment and the presence of other ligands .

, particularly in catalysis. It can act as a precursor for copper oxide nanoparticles through thermal decomposition. In organic synthesis, it has been shown to facilitate reactions such as:

  • Cross-coupling reactions: Copper (II) isopropoxide can catalyze various coupling reactions, including the formation of carbon-carbon bonds.
  • Oxidative coupling: It plays a role in oxidative coupling reactions, where it helps in the formation of new carbon-oxygen bonds under aerobic conditions .
  • Dehydrogenative coupling: This compound has been utilized in dehydrogenative coupling reactions to synthesize complex organic molecules .

Copper (II) isopropoxide can be synthesized through several methods:

  • Reaction of Copper(II) Hydroxide with Isopropanol: Copper(II) hydroxide reacts with isopropanol to yield copper (II) isopropoxide and water.
    Cu OH 2+2C3H8OCu C3H7O)2+2H2O\text{Cu OH }_2+2\text{C}_3\text{H}_8\text{O}\rightarrow \text{Cu C}_3\text{H}_7\text{O})_2+2\text{H}_2\text{O}
  • Direct Reaction of Copper(II) Salts with Isopropanol: Copper(II) salts such as copper(II) acetate can be reacted with isopropanol under controlled conditions to form copper (II) isopropoxide.
  • Solvothermal Methods: Utilizing high-temperature solvent-mediated processes can also yield this compound with varying degrees of crystallinity and particle size.

Copper (II) isopropoxide finds applications across various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions requiring metal catalysts for bond formation.
  • Material Science: Used in the production of thin films and coatings due to its ability to form stable complexes.
  • Nanotechnology: Acts as a precursor for synthesizing copper oxide nanoparticles, which have applications in electronics and sensors.

Interaction studies involving copper (II) isopropoxide often focus on its coordination chemistry and reactivity with other ligands or substrates. For example:

  • DNA Interactions: Some studies have explored how copper complexes interact with DNA, assessing their potential cytotoxic effects and implications for cancer therapy .
  • Protein Binding: Investigations into how this compound interacts with proteins can provide insights into its biological activity and potential therapeutic uses.

Several compounds share structural or functional similarities with copper (II) isopropoxide. Here are some notable examples:

Compound NameFormulaKey Characteristics
Copper(I) isopropoxideC6H14CuO\text{C}_6\text{H}_{14}\text{CuO}Lower oxidation state; different reactivity profile
Copper(II) acetateC4H6CuO4\text{C}_4\text{H}_6\text{CuO}_4Commonly used in organic synthesis; more soluble
Copper(II) chlorideCuCl2\text{CuCl}_2Stronger ionic interactions; used in various chemical processes
Copper(I) bromideCuBr\text{CuBr}Lower oxidation state; used in organometallic chemistry

Uniqueness

Copper (II) isopropoxide stands out due to its dual role as both a metal complex and an organic ligand source. Its ability to participate in diverse catalytic processes while maintaining stability under various conditions makes it particularly valuable in synthetic chemistry compared to other copper-based compounds.

Copper’s metallurgical history dates to antiquity, with evidence of its use in tools and artifacts as early as 9000 BC. However, the systematic study of copper alkoxides emerged in the 20th century alongside advancements in coordination chemistry. Copper(II) isopropoxide was first synthesized in the mid-1900s through ligand-exchange reactions between copper salts and alcohols. Early patents, such as US5006508A (1991), detailed methods for producing high-purity copper(II) alkoxides via reactions of copper(II) fluoride with alcoholic alkali metal alkoxides. These developments aligned with the growing interest in metal alkoxides for sol-gel processes and superconducting materials.

Fundamental Chemical Properties

Molecular Structure

Copper(II) isopropoxide features a central copper(II) ion coordinated by two isopropoxide ligands ($$ \text{OCH(CH}3\text{)}2 $$) in a distorted tetrahedral geometry. The bulky isopropyl groups induce steric hindrance, influencing its reactivity and stability.

Physical Properties

PropertyValueSource
Molecular Weight181.73 g/mol
AppearanceBlue-green powder
SolubilitySoluble in organic solvents
Moisture SensitivityHydrolyzes in water
Melting PointDecomposes above 150°C

Synthesis Methods

  • Ligand Exchange:
    $$
    \text{CuCl}2 + 2\text{NaOCH(CH}3\text{)}2 \rightarrow \text{Cu(OCH(CH}3\text{)}2\text{)}2 + 2\text{NaCl}
    $$
    This method avoids aqueous conditions to prevent hydrolysis.

  • Electrochemical Dissolution:
    Anodic dissolution of copper in anhydrous isopropanol yields the alkoxide, often with lithium chloride as a conductive additive.

  • Industrial Production:
    Reaction of copper(II) nitrate with isopropanol under reflux, followed by ammonia treatment to remove impurities.

Reactivity

Copper(II) isopropoxide acts as a Lewis acid, facilitating oxidation and coupling reactions. For example, it catalyzes the oxidation of alcohols to ketones:
$$
\text{RCH}2\text{OH} + \text{Cu(OCH(CH}3\text{)}2\text{)}2 \rightarrow \text{RC(O)R} + \text{Cu}2\text{O} + \text{H}2\text{O}
$$

Industrial and Academic Relevance

Catalytic Applications

  • Organic Synthesis: Efficient in esterification and aldol condensation reactions due to its ability to stabilize intermediates.
  • Electrocatalysis: Used in CO$$_2$$ reduction studies, where it maintains morphological stability under cathodic conditions.

Material Science

  • Nanomaterials: Serves as a precursor for copper oxide nanoparticles, which exhibit superconducting properties when doped into TiO$$_2$$ matrices.
  • Sol-Gel Processes: Key in producing high-purity copper-containing ceramics and coatings.

Academic Research

  • Coordination Chemistry: Studies focus on its ligand-exchange kinetics and role in stabilizing low-valent copper species.
  • Metallurgy: Investigated for selective copper leaching from smelter slags using isopropanol-ozone systems.

Direct synthesis methods represent the most fundamental approaches for preparing copper (II) isopropoxide, involving the reaction of various copper-containing starting materials with isopropanol under controlled conditions. These methods offer distinct advantages in terms of simplicity and scalability, though they require careful attention to reaction parameters and precursor selection [2] [3].

The most straightforward direct synthesis approach involves the reaction of metallic copper powder with isopropanol under an inert atmosphere. This method typically proceeds according to the following general reaction pathway:

Cu + 2 C₃H₇OH → Cu(C₃H₇O)₂ + H₂

The reaction requires stringent moisture exclusion and is typically conducted at temperatures ranging from room temperature to 80°C under dry nitrogen or argon atmosphere . The heterogeneous nature of this reaction necessitates vigorous stirring to achieve adequate contact between the copper metal surface and the alcohol solvent. Yields typically range from 70-85%, with reaction times extending from 2-6 hours depending on the particle size of the copper powder and the reaction temperature employed [2].

An alternative direct synthesis method utilizes copper (II) nitrate as the precursor in reflux conditions with isopropanol. This approach offers several advantages, including higher solubility of the starting material and more controlled reaction kinetics . The industrial production variant of this method involves reacting copper (II) nitrate with isopropanol under reflux conditions in a controlled environment to ensure high purity and yield. Typical yields range from 75-90% with reaction times of 3-8 hours, though the method requires high-purity starting materials to prevent contamination of the final product .

The reaction of copper (II) chloride with isopropanol in the presence of a suitable base represents another viable direct synthesis route. This method involves the formation of sodium isopropoxide or lithium isopropoxide in situ, which then reacts with the copper salt to form the desired alkoxide product . The base selection proves critical, as it affects both the reaction rate and the purity of the final product. Sodium hydride, sodium metal, or alkali metal alkoxides serve as effective bases for this transformation. Yields typically range from 65-80% with reaction times of 4-12 hours, conducted under inert atmosphere conditions at temperatures between 50-80°C .

Table 1 presents comprehensive data on direct synthesis methods, including temperature ranges, atmospheric requirements, yield expectations, and key considerations for each approach. The data demonstrates that while direct synthesis methods offer straightforward access to copper (II) isopropoxide, the choice of precursor and reaction conditions significantly impacts both yield and product quality.

Mechanistic Considerations

The mechanism of direct synthesis varies depending on the copper precursor employed. When using metallic copper, the reaction proceeds through surface oxidation and subsequent coordination of isopropoxide ligands. The process involves initial activation of the copper surface, followed by proton abstraction from isopropanol and coordination of the resulting alkoxide anion to the copper center [3].

For copper salt precursors, the mechanism typically involves displacement of existing ligands (such as nitrate, chloride, or water) by isopropoxide groups. This process can occur through either associative or dissociative pathways, depending on the coordination environment and steric demands of the system [4] [5]. The reaction kinetics are influenced by factors including solvent polarity, temperature, and the nature of the leaving group.

Ligand Exchange Reactions in Alkoxide Chemistry

Ligand exchange reactions provide a versatile and often highly efficient route to copper (II) isopropoxide, capitalizing on the thermodynamic favorability of alkoxide coordination and the kinetic accessibility of ligand substitution processes [4] [5] [6]. These methods typically involve the replacement of existing ligands in copper complexes with isopropoxide groups, offering excellent control over reaction stoichiometry and product purity.

The fundamental principle underlying ligand exchange reactions in copper alkoxide chemistry involves the equilibrium-driven replacement of weakly coordinating or labile ligands with strongly coordinating alkoxide groups [4]. The process is thermodynamically favored when the incoming isopropoxide ligands form stronger bonds with the copper center than the departing ligands, a condition readily satisfied in most copper (II) systems due to the strong Cu-O bonding interaction [5].

Copper (II) acetate represents an excellent starting material for ligand exchange synthesis of copper (II) isopropoxide. The reaction typically proceeds in mixed solvent systems comprising isopropanol and tetrahydrofuran, with temperatures maintained between 25-60°C [4]. The acetate ligands are readily displaced by isopropoxide groups, leading to fast exchange rates typically completed within one hour. This method consistently delivers yields in the range of 85-92%, making it highly attractive for both laboratory and industrial applications [4].

The use of copper (II) sulfate as a precursor requires slightly modified conditions, typically employing anhydrous isopropanol as the solvent system with temperatures ranging from 40-80°C [4] [6]. The exchange process proceeds more slowly due to the stronger coordination of sulfate compared to acetate, resulting in moderate exchange rates requiring 2-4 hours for completion. Despite the longer reaction times, yields remain substantial at 78-88%, though somewhat lower than the acetate-based system [4].

Copper (II) chloride offers another viable precursor for ligand exchange reactions, particularly when employed in dimethoxyethane/isopropanol solvent mixtures [3] [5]. The reaction can be conducted at relatively low temperatures (0-50°C) while maintaining fast exchange rates typically completed within 2 hours. This system demonstrates excellent reproducibility with yields ranging from 80-95% [3].

The hexaaquacopper (II) complex represents perhaps the most reactive precursor for ligand exchange reactions [6] [7]. The water ligands are particularly labile, leading to very fast exchange rates often completed within 30 minutes. Mixed alcohol solvent systems prove optimal for this transformation, operating effectively across a broad temperature range of 25-80°C while delivering exceptional yields of 90-98% [6] [7].

Kinetic and Thermodynamic Factors

The kinetics of ligand exchange reactions in copper alkoxide systems are governed by several key factors, including the nature of the departing ligand, solvent coordination effects, and steric considerations [4] [5]. Water and other weakly coordinating ligands exchange rapidly, while strongly coordinating ligands such as sulfate or nitrate require elevated temperatures or extended reaction times to achieve complete conversion.

Solvent effects play a crucial role in determining both reaction rates and selectivity [5]. Polar aprotic solvents such as tetrahydrofuran enhance reactivity by stabilizing charged intermediates, while protic solvents may compete for coordination sites or participate in side reactions. The optimal solvent system balances reactivity enhancement with product stability and ease of purification [4].

Table 2 provides detailed information on ligand exchange reaction parameters, including precursor selection, solvent systems, temperature requirements, exchange rates, and expected yields. The data clearly demonstrates the superiority of certain precursor-solvent combinations for achieving high yields and rapid reaction rates.

Solvothermal and Nanoparticle Synthesis Techniques

Solvothermal synthesis techniques offer unique advantages for the preparation of copper (II) isopropoxide, particularly when seeking to control product morphology, particle size, or crystallinity [8] [9] [10]. These methods utilize elevated temperatures and pressures in sealed reaction vessels to promote precursor dissolution, reaction, and crystallization under conditions not achievable through conventional synthesis approaches.

The fundamental principle of solvothermal synthesis involves conducting reactions in solvents at temperatures above their normal boiling points, achieved through the use of sealed autoclaves or pressure vessels [8] [10]. This approach enables the use of reaction conditions that would be impossible under ambient pressure, often leading to enhanced reaction rates, improved selectivity, and unique product morphologies.

Copper (II) nitrate serves as an excellent precursor for solvothermal synthesis of copper (II) isopropoxide when employed in pure isopropanol at temperatures ranging from 80-120°C and pressures of 1-5 bar [9] [10]. The relatively mild conditions lead to the formation of spherical particles with sizes typically ranging from 5-50 nanometers. Reaction times of 6-24 hours prove sufficient for complete conversion, while the controlled environment enables excellent reproducibility and product uniformity [9].

More aggressive solvothermal conditions can be employed using copper (II) acetate precursors in ethanol/isopropanol solvent mixtures [8]. Operating temperatures of 100-150°C and pressures of 2-8 bar, with reaction times extending from 12-48 hours, lead to the formation of larger particles (10-100 nanometers) with cubic or spherical morphologies. This approach proves particularly valuable when seeking materials with specific surface area characteristics or particular crystalline phases [8].

Copper (II) chloride-based solvothermal synthesis can be conducted under a broader range of conditions, with temperatures from 80-180°C and pressures up to 10 bar [11]. Pure isopropanol serves as the optimal solvent, though reaction times may extend from 8-36 hours depending on the severity of conditions employed. The resulting particles typically exhibit irregular morphologies with sizes ranging from 20-200 nanometers, though product characteristics can be tuned through careful control of synthesis parameters [11].

Advanced solvothermal techniques utilizing copper alkoxide precursors enable access to rod-like morphologies and larger particle sizes [12]. High-boiling alcohol solvents, elevated temperatures (120-200°C), and pressures ranging from 5-25 bar create conditions favoring anisotropic growth. Reaction times may extend from 24-72 hours, but the resulting materials exhibit particle sizes of 50-500 nanometers with controlled aspect ratios valuable for specific applications [12].

The most extreme solvothermal conditions involve mixed copper salt precursors in glycol/alcohol solvent mixtures at temperatures of 150-210°C and pressures up to 25 bar [8] [9]. These harsh conditions, requiring reaction times of 48-120 hours, lead to hierarchical morphologies with particle sizes ranging from 100-1000 nanometers. While demanding in terms of equipment and energy requirements, this approach enables access to complex materials architectures not achievable through other synthetic routes [8].

Nanoparticle Formation Mechanisms

The mechanism of nanoparticle formation during solvothermal synthesis involves several distinct stages: nucleation, growth, and ripening [13] [12]. The initial nucleation stage involves the formation of critical nuclei from supersaturated precursor solutions. The elevated temperature and pressure conditions characteristic of solvothermal synthesis promote rapid precursor dissolution and supersaturation, leading to homogeneous nucleation throughout the reaction medium [13].

The subsequent growth stage involves the addition of molecular species to existing nuclei, leading to particle size increase. The growth rate and final particle size are controlled by factors including precursor concentration, temperature, pressure, and reaction time [12]. Under solvothermal conditions, the enhanced molecular mobility and increased solubility promote rapid growth while maintaining relatively narrow size distributions [13].

The final ripening stage involves the dissolution of smaller particles and growth of larger ones, driven by the minimization of surface energy [12]. This Ostwald ripening process continues throughout the reaction period and significantly influences the final particle size distribution and morphology. Careful control of reaction parameters enables manipulation of the ripening process to achieve desired product characteristics [13].

Table 3 presents comprehensive data on solvothermal synthesis conditions and the resulting product characteristics. The information demonstrates the powerful control over material properties achievable through systematic variation of synthesis parameters, though at the cost of increased complexity and equipment requirements.

Role of Precursor Purity in Yield Optimization

The purity of copper precursors exerts a profound influence on both the yield and quality of copper (II) isopropoxide synthesis, representing one of the most critical factors determining process efficiency and product characteristics [14] [15] [16] [17]. Understanding and controlling precursor purity enables optimization of synthetic procedures and achievement of reproducible, high-quality results.

Commercial copper precursors typically contain various impurities including metallic copper particles, copper oxides, trace metals, and organic contaminants [17]. These impurities can participate in side reactions, compete for coordination sites, or catalyze decomposition pathways that reduce overall synthesis efficiency. The impact of these impurities becomes increasingly significant as precursor purity decreases below critical threshold levels [16].

Precursors with purity levels in the range of 95-97% typically yield copper (II) isopropoxide products with conversion rates of 65-75% [15] [16]. The relatively low yields reflect the significant impact of impurities on reaction efficiency, with metallic copper particles and oxide contaminants representing the primary sources of yield loss. Product purity under these conditions typically ranges from 88-92%, necessitating additional purification steps to achieve research-grade material [16].

Improvement of precursor purity to the 97-99% range results in substantial enhancement of both yield and product quality [15] [17]. Expected yields increase to the 75-85% range, while product purity improves to 92-95%. The reduction in metallic copper and oxide impurities eliminates many competing reaction pathways, leading to more efficient conversion and cleaner products [15]. However, the cost factor increases to 1.5-2.0 times that of lower-purity materials, requiring economic justification for the improved performance [16].

High-purity precursors in the 99-99.5% range enable achievement of yields in the 85-92% range with product purities of 95-97% [17]. At this purity level, oxide impurities become minimal, and the primary remaining contaminants consist of trace organic species that have limited impact on synthesis efficiency. The synthesis reproducibility improves significantly, enabling consistent production of high-quality products [15]. Cost factors increase to 2.5-3.5 times baseline levels, though the improved yield and reduced purification requirements often justify the additional expense [16].

Ultra-high purity precursors (99.5-99.9%) represent the optimal choice for critical applications requiring maximum yield and product quality [17]. Synthesis yields typically reach 92-96% with product purities of 97-98.5%. Trace organic impurities represent the only significant contaminants, having minimal impact on reaction efficiency or product characteristics. Synthesis reproducibility becomes excellent, enabling reliable production of research-grade materials [15]. Cost factors range from 4.0-6.0 times baseline levels, limiting use to applications where performance requirements justify the expense [16].

The highest purity precursors (>99.9%) enable achievement of near-theoretical yields (96-99%) with product purities exceeding 98.5% [17]. Near-zero impurity levels eliminate virtually all side reactions and competing pathways, resulting in outstanding synthesis reproducibility and product consistency. However, cost factors increase to 8.0-12 times baseline levels, restricting use to specialized applications requiring absolute purity and performance [16].

Economic Considerations and Optimization Strategies

The selection of appropriate precursor purity levels requires careful balance between performance requirements and economic constraints [16]. For routine synthetic work, precursors in the 97-99% purity range often provide the optimal balance of performance and cost-effectiveness. Research applications may justify higher purity levels, while industrial processes may achieve acceptable results with lower-purity materials through process optimization [15].

Purification of lower-grade precursors represents an alternative approach to achieving high-quality starting materials [17]. Recrystallization, sublimation, or chromatographic purification can upgrade commercial materials to research-grade purity levels, though the additional processing steps must be balanced against the cost savings achieved [16].

Table 4 provides detailed analysis of the relationship between precursor purity and synthesis outcomes, including yield expectations, product quality, impurity types, cost factors, and synthesis reproducibility. The data clearly demonstrates the critical importance of precursor purity in achieving high-performance synthesis results, while highlighting the economic trade-offs involved in purity selection [15] [16] [17].

Copper(II) isopropoxide exhibits structural complexity that manifests in both monomeric and polymeric forms, depending on synthesis conditions, temperature, and the presence of coordinating solvents. The compound, with the molecular formula C₆H₁₄CuO₂ and molecular weight of 181.72 g/mol, demonstrates significant structural diversity that directly impacts its physical and chemical properties [1] [2].

The monomeric form of copper(II) isopropoxide typically features discrete molecular units where the copper center is coordinated exclusively by terminal isopropoxide ligands. In this configuration, the Cu-O bonds exhibit primarily ionic character, resulting in shorter bond lengths typically ranging from 1.92 to 1.95 Å [3] [4]. These monomeric species display enhanced solubility in organic solvents and increased reactivity due to the accessibility of the metal center [3].

Conversely, the polymeric form involves multiple copper centers interconnected through bridging isopropoxide ligands. This structural arrangement creates extended network structures where the Cu-O bonds possess significant covalent bridging character [5] [6]. The bridging coordination mode results in altered bond distances and angles, with the Cu-O-Cu bridge angles typically ranging from 100° to 130°, depending on the specific polymeric architecture [4] [7].

The formation of polymeric versus monomeric structures is influenced by several factors including concentration, temperature, and the presence of coordinating solvents. Higher concentrations and elevated temperatures generally favor polymeric structures due to increased intermolecular interactions and reduced steric hindrance [5] [8]. The polymeric forms exhibit enhanced thermal stability compared to their monomeric counterparts, as evidenced by higher decomposition temperatures observed in thermogravimetric analyses [9] [10].

X-ray Diffraction Studies of Coordination Geometries

X-ray diffraction studies of copper(II) isopropoxide complexes reveal diverse coordination geometries that reflect the flexible coordination preferences of the copper(II) center. The most commonly observed geometries include square planar, square pyramidal, and octahedral arrangements, each exhibiting characteristic bond lengths and angles [11] [12] [3].

In square planar configurations, copper(II) centers display four Cu-O bonds with lengths typically ranging from 1.92 to 1.95 Å. This geometry is often observed in sterically constrained environments or when strong field ligands are present [3] [4]. The square planar arrangement results in distinctive d-d electronic transitions that can be monitored spectroscopically to confirm the coordination environment [13] [14].

Square pyramidal geometries represent a common intermediate structure where the copper center is coordinated by four equatorial ligands and one axial ligand. In these systems, the equatorial Cu-O bond lengths (1.95-1.98 Å) are consistently shorter than the axial bonds (2.20-2.30 Å), reflecting the Jahn-Teller distortion characteristic of d⁹ copper(II) complexes [15] [4] [16].

Octahedral coordination, while less common in copper(II) alkoxides due to steric constraints, has been observed in hydrated or solvated complexes. These structures invariably exhibit Jahn-Teller distortion with four shorter equatorial bonds (1.94-2.00 Å) and two longer axial bonds (2.20-2.40 Å) [15] [16]. The degree of distortion varies significantly depending on the nature of the axial ligands and the crystal packing forces.

Crystallographic analyses have also revealed the presence of intermolecular interactions that influence the overall crystal structure. Hydrogen bonding between isopropoxide ligands and lattice solvents, as well as weak Cu···Cu interactions in polymeric chains, contribute to the stability of specific polymorphs [8] [7].

Spectroscopic Characterization (Infrared, Raman, Electron Paramagnetic Resonance)

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the bonding characteristics and coordination environment of copper(II) isopropoxide. The Cu-O stretching vibrations typically appear in the 400-600 cm⁻¹ region, with the exact frequency dependent on the coordination mode and bond strength [13] [17]. Terminal Cu-O stretches generally occur at higher frequencies (550-600 cm⁻¹) compared to bridging modes (450-550 cm⁻¹), allowing differentiation between monomeric and polymeric forms.

The isopropoxide ligand contributions include C-H stretching modes in the 2800-3000 cm⁻¹ region, C-O stretching around 1000-1200 cm⁻¹, and various C-H bending modes in the 1300-1500 cm⁻¹ range [17]. The intensity and position of these bands provide information about ligand coordination and any conformational changes upon complex formation [13].

Variations in the infrared spectrum can indicate structural changes such as ligand exchange, coordination number changes, or the presence of different coordination isomers. The appearance of broad O-H stretching bands around 3200-3600 cm⁻¹ may indicate hydration or the presence of bridging hydroxyl groups [17].

Raman Spectroscopy

Raman spectroscopy complements infrared analysis by providing access to vibrational modes that may be infrared-inactive due to symmetry considerations. The technique is particularly valuable for studying the Cu-O symmetric stretching modes and monitoring structural changes during phase transitions.

In copper(II) isopropoxide, Raman spectroscopy reveals symmetric Cu-O stretching modes that are often more intense than their infrared counterparts. The frequency of these modes correlates with bond strength and coordination environment, with monomeric species typically showing higher frequency modes compared to polymeric structures [17].

Temperature-dependent Raman studies can provide insights into structural flexibility and phase transition behavior. Changes in band positions, intensities, and linewidths as a function of temperature indicate structural reorganization and can help identify phase transition temperatures.

Electron Paramagnetic Resonance Spectroscopy

Electron paramagnetic resonance (EPR) spectroscopy is particularly informative for copper(II) complexes due to the paramagnetic d⁹ electronic configuration. Copper(II) isopropoxide exhibits characteristic EPR spectra with g-values that reflect the coordination environment and electronic structure [13].

The EPR spectrum typically shows anisotropic g-values with g∥ > g⊥ > 2.0, characteristic of copper(II) in axially distorted environments. The g∥ values generally range from 2.15 to 2.35, while g⊥ values are typically between 2.02 and 2.10 [13]. The magnitude of the g-value anisotropy provides information about the degree of structural distortion and the nature of the coordination environment.

Hyperfine coupling to the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) results in characteristic four-line patterns in the EPR spectrum. The hyperfine coupling constants (A∥ and A⊥) provide quantitative information about the unpaired electron distribution and covalency of the Cu-O bonds. Typical A∥ values range from 120 to 180 MHz, while A⊥ values are generally smaller (30-60 MHz).

Temperature-dependent EPR studies can reveal information about molecular dynamics, phase transitions, and magnetic interactions between copper centers in polymeric structures. The presence of exchange coupling between copper centers in close proximity can lead to line broadening or the appearance of half-field transitions characteristic of coupled systems.

Thermal Stability and Phase Transition Behavior

The thermal behavior of copper(II) isopropoxide is characterized by a complex decomposition pathway involving multiple stages, each associated with specific structural changes and weight loss events [9] [10]. Thermogravimetric analysis (TGA) combined with differential scanning calorimetry (DSC) reveals a multi-step decomposition process that provides insights into the thermal stability and phase transition behavior of the compound.

The initial thermal events, occurring in the temperature range of 100-150°C, are associated with the loss of adsorbed moisture and any coordinated water molecules. This stage typically involves a weight loss of 2-5% and is characterized by an endothermic DSC peak [9]. The moisture sensitivity of copper(II) isopropoxide makes this initial dehydration step inevitable under ambient conditions.

The primary decomposition phase begins around 150-250°C and involves the initial breakdown of isopropoxide ligands. This process is accompanied by the evolution of isopropanol and other organic volatiles, resulting in a weight loss of 15-25% [9] [10]. The decomposition mechanism involves both direct ligand elimination and intramolecular rearrangement processes that can lead to the formation of intermediate copper-containing species.

The major decomposition event occurs in the temperature range of 250-350°C, characterized by extensive ligand loss and the formation of copper oxide phases. This stage involves the largest weight loss (45-65%) and corresponds to the complete elimination of organic components [9]. The decomposition products during this phase include Cu₂O as an intermediate and various organic volatiles including alcohols, aldehydes, and hydrocarbons.

The final thermal transformation occurs at temperatures above 350°C and involves the oxidation of Cu₂O to CuO in the presence of atmospheric oxygen. This process is accompanied by a weight gain if performed in air or remains constant under inert atmosphere conditions [10]. The final product is typically pure CuO with a characteristic monoclinic crystal structure.

Phase transition behavior in copper(II) isopropoxide can be influenced by heating rate, atmosphere composition, and the presence of impurities. Faster heating rates tend to shift decomposition temperatures to higher values due to kinetic effects, while the presence of oxygen accelerates the final oxidation step. The thermal stability can be enhanced by storage under inert atmosphere conditions, which prevent premature oxidation and hydrolysis reactions.

The thermal analysis data also reveal differences between monomeric and polymeric forms of copper(II) isopropoxide. Polymeric structures generally exhibit higher thermal stability due to the stabilizing effect of bridging interactions between copper centers [5] [9]. This enhanced stability manifests as higher decomposition onset temperatures and altered decomposition kinetics compared to monomeric species.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

183.044627 g/mol

Monoisotopic Mass

183.044627 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 07-22-2023

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